molecular formula C62H106O6 B14265852 Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione CAS No. 138145-30-9

Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione

Cat. No.: B14265852
CAS No.: 138145-30-9
M. Wt: 947.5 g/mol
InChI Key: YLXKHOZJSYKKPW-UHFFFAOYSA-N
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Description

Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with dodecyloxy groups at the 3 and 4 positions, connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with a suitable reagent to form the desired diketone. One common method involves the use of potassium cyanide (KCN) as a catalyst in an ethanol solution under reflux conditions . The reaction is carried out for an extended period, often around 50 hours, to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is unique due to its long dodecyloxy chains, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of advanced materials, such as electrochromic devices .

Properties

138145-30-9

Molecular Formula

C62H106O6

Molecular Weight

947.5 g/mol

IUPAC Name

1,2-bis(3,4-didodecoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C62H106O6/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)61(63)62(64)56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3

InChI Key

YLXKHOZJSYKKPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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